molecular formula C16H20N4 B5570343 1-(4,6-dimethyl-2-pyrimidinyl)-5-isopropenyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

1-(4,6-dimethyl-2-pyrimidinyl)-5-isopropenyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No. B5570343
M. Wt: 268.36 g/mol
InChI Key: SKSMAIWXKKFOMN-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of heterocyclic compounds that are known for their diverse biological activities and applications in medicinal chemistry. Compounds with similar structures, such as pyrazolo[3,4-d]pyridazines, pyrazolo[1,5-a]pyrimidines, and tetrahydrocyclopenta[c]pyrazoles, have been studied for their antimicrobial, anti-inflammatory, and analgesic activities, showcasing the significance of this class of compounds in pharmaceutical research (Zaki, Sayed, & Elroby, 2016).

Synthesis Analysis

The synthesis of similar heterocyclic compounds involves efficient synthetic protocols including 1,3-dipolar cycloadditions, Knoevenagel-Michael cyclocondensation, and intramolecular cyclization reactions. For instance, isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives are synthesized from reactions involving hydroximoyl chloride with acrylonitrile and acrylamide (Zolfigol et al., 2016).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds reveals the presence of multiple rings, including pyrazole, pyrimidine, and cyclopenta rings, which contribute to the compounds' stability and reactivity. The structures of these compounds are elucidated using techniques such as NMR, IR, and mass spectrometry, providing detailed insights into the arrangement of atoms and the configuration of the molecules (Rahmouni et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cycloadditions, condensations, and substitutions, highlighting their versatility in synthetic chemistry. The regioselectivity of 1,3-dipolar cycloadditions plays a crucial role in determining the final products' structure and biological activity (Winters, Teleha, & Sui, 2014).

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds with structures related to 1-(4,6-dimethyl-2-pyrimidinyl)-5-isopropenyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole have been synthesized and evaluated for their antimicrobial activities. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been developed for their potential use as antibacterial agents. These compounds were synthesized through reactions involving active methylene compounds and showed significant antibacterial activities against various pathogens (Azab, Youssef, & El‐Bordany, 2013).

Anticancer Properties

Research into derivatives of pyrazole and pyrimidine, structures closely related to the specified compound, has revealed potential anticancer properties. Synthesis and evaluation of new pyrazole and pyrimidine derivatives have shown that these compounds exhibit anticancer activities, suggesting their potential use in cancer treatment. Studies have focused on the synthesis of these compounds and their in vitro anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Galayev et al., 2015).

Antioxidant Activity

Novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, which share structural similarities with the compound , have been designed and synthesized. These compounds were evaluated for their antioxidant potential using DPPH scavenging assays. Some of these synthesized compounds demonstrated significant antioxidant activities, highlighting their potential use in preventing oxidative stress-related diseases (Kaddouri et al., 2020).

Future Directions

Given the wide range of applications and biological activities of pyrazole compounds, there is significant interest in designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .

properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-5-prop-1-en-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-9(2)13-7-14-12(5)19-20(15(14)8-13)16-17-10(3)6-11(4)18-16/h6,13H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSMAIWXKKFOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C3=C(CC(C3)C(=C)C)C(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-5-(prop-1-en-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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